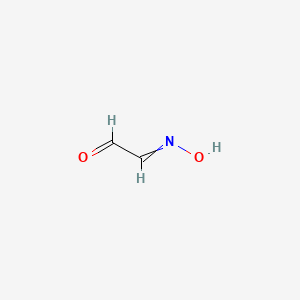![molecular formula C14H9F3N2 B14078422 3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14078422.png)
3-Amino-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile: is a complex organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a carbonitrile group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.
科学的研究の応用
Chemistry: In chemistry, 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may also serve as a precursor for designing new pharmaceuticals with enhanced properties.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: This compound also contains trifluoromethyl groups and a biphenyl structure, but with different functional groups.
4,4’-Dinitro-2,2’-bis(trifluoromethyl)biphenyl: Similar in structure but contains nitro groups instead of amino and carbonitrile groups.
Uniqueness: 3-Amino-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable for various applications in research and industry .
特性
分子式 |
C14H9F3N2 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC名 |
2-amino-4-[2-(trifluoromethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-4-2-1-3-11(12)9-5-6-10(8-18)13(19)7-9/h1-7H,19H2 |
InChIキー |
SXPKSJMIFUZWCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide](/img/structure/B14078341.png)

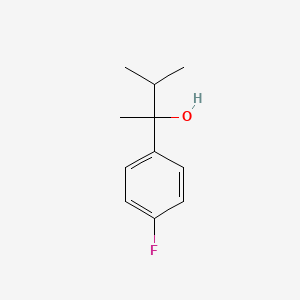

![Methyl 4-[(2-oxopyridin-1-yl)methyl]benzoate](/img/structure/B14078361.png)

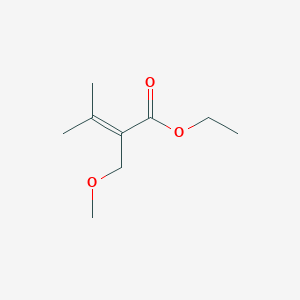
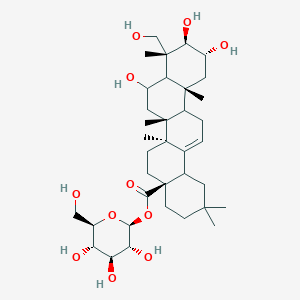
![1-(4-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078386.png)
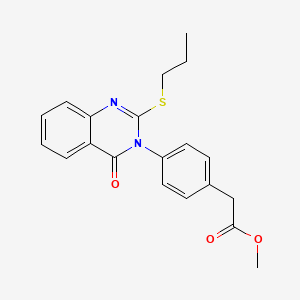
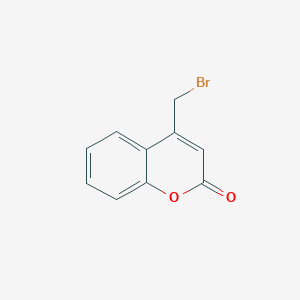

![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
